molecular formula C20H16N4O3S B14124403 3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 1170944-36-1

3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B14124403
CAS No.: 1170944-36-1
M. Wt: 392.4 g/mol
InChI Key: LFPPTZJOCQAXNS-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives

Preparation Methods

The synthesis of 3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide typically involves multi-step reactions. The synthetic route often starts with the formation of the imidazo[2,1-b]thiazole core, followed by the introduction of various substituents. Common reagents used in these reactions include sulfur, malononitrile, and various aromatic amines. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins .

Comparison with Similar Compounds

Similar compounds to 3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide include other imidazo[2,1-b]thiazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities. Some notable similar compounds are:

Properties

CAS No.

1170944-36-1

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

3-methyl-N-(2-methyl-4-nitrophenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C20H16N4O3S/c1-12-10-15(24(26)27)8-9-16(12)21-19(25)18-13(2)23-11-17(22-20(23)28-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,25)

InChI Key

LFPPTZJOCQAXNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C

Origin of Product

United States

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